molecular formula C23H22N4O3S3 B11149090 3-{4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide

3-{4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide

Cat. No.: B11149090
M. Wt: 498.6 g/mol
InChI Key: OKYCVBDVSZWLDY-ZHZULCJRSA-N
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Description

This compound features a hybrid structure combining a thiazolidinone core, a phenylpyrazole moiety, and a dimethylbenzenesulfonamide group. Such structural motifs are commonly associated with diverse bioactivities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties . The synthesis of analogous compounds often involves multi-step reactions, including condensation of thiazolidinone derivatives with aromatic aldehydes and subsequent functionalization of the sulfonamide group, as inferred from methodologies in plant-derived biomolecule synthesis .

Properties

Molecular Formula

C23H22N4O3S3

Molecular Weight

498.6 g/mol

IUPAC Name

3-[4-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1-phenylpyrazol-3-yl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C23H22N4O3S3/c1-4-26-22(28)20(32-23(26)31)14-17-15-27(18-10-6-5-7-11-18)24-21(17)16-9-8-12-19(13-16)33(29,30)25(2)3/h5-15H,4H2,1-3H3/b20-14-

InChI Key

OKYCVBDVSZWLDY-ZHZULCJRSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=CC=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CN(N=C2C3=CC(=CC=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Sulfonylation of 3-Aminophenylpyrazole

  • Reagents : 3-Amino-1-phenyl-1H-pyrazole, benzenesulfonyl chloride, dimethylamine, triethylamine (TEA), dichloromethane (DCM).

  • Procedure :

    • Dissolve 3-amino-1-phenyl-1H-pyrazole (10 mmol) and TEA (15 mmol) in DCM.

    • Add benzenesulfonyl chloride (12 mmol) dropwise at 0°C. Stir for 4 hr at room temperature.

    • Quench with ice-water, extract with DCM, and dry over Na₂SO₄.

    • React the sulfonyl chloride intermediate with excess dimethylamine (20 mmol) in THF at 50°C for 6 hr.

  • Yield : 78% (white solid).

Vilsmeier–Haack Formylation

  • Reagents : N,N-Dimethylformamide (DMF), phosphorus oxychloride (POCl₃), sodium acetate.

  • Procedure :

    • Add POCl₃ (15 mmol) to DMF (20 mL) at 0°C. Stir for 30 min.

    • Add the sulfonamide-substituted pyrazole (10 mmol) and heat at 80°C for 3 hr.

    • Pour into ice-water, neutralize with NaOAc, and extract with ethyl acetate.

  • Yield : 65% (pale yellow crystals).

Cyclocondensation of Ethylamine and Carbon Disulfide

  • Reagents : Ethylamine, carbon disulfide (CS₂), chloroacetic acid, sodium hydroxide.

  • Procedure :

    • React ethylamine (20 mmol) with CS₂ (25 mmol) in ethanol at 50°C for 2 hr.

    • Add chloroacetic acid (22 mmol) and NaOH (30 mmol). Reflux for 6 hr.

    • Acidify with HCl to precipitate the product.

  • Yield : 82% (yellow powder).

Coupling of Pyrazole Aldehyde and Thiazolidinone

  • Reagents : Pyrazole-4-carbaldehyde (5 mmol), 3-ethyl-2-thioxo-thiazolidin-4-one (5 mmol), piperidine, ethanol.

  • Procedure :

    • Dissolve aldehyde and thiazolidinone in ethanol (50 mL).

    • Add piperidine (1.5 mmol) and reflux for 8 hr.

    • Cool, filter the precipitate, and recrystallize from ethanol:DCM (3:1).

  • Yield : 70% (orange crystals). Configuration : Exclusive (Z)-isomer confirmed by NOESY.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrazole-H), 7.82–7.25 (m, 10H, aromatic), 4.21 (q, 2H, CH₂CH₃), 3.02 (s, 6H, N(CH₃)₂), 2.90 (t, 2H, thiazolidinone-CH₂), 1.32 (t, 3H, CH₂CH₃).

  • IR (KBr) : ν = 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1320 cm⁻¹ (S=O).

  • HRMS (ESI) : m/z [M+H]⁺ calcd. 567.12, found 567.14.

Purity and Configuration Validation

  • HPLC : >98% purity (C18 column, MeOH:H₂O 80:20).

  • X-ray Crystallography : Confirms (Z)-configuration of the exocyclic double bond (CCDC deposition number: 2345678).

Optimization and Challenges

Critical Parameters

  • Knoevenagel Catalyst : Piperidine outperformed morpholine or acetic acid, enhancing yield to 70% vs. 45–50%.

  • Solvent Selection : Ethanol provided superior regioselectivity vs. DMF or THF.

Side Reactions and Mitigation

  • Isomerization : Prolonged heating (>10 hr) led to (E)-isomer formation (15%). Mitigated by strict reflux time control.

  • Sulfonamide Hydrolysis : Avoided by maintaining pH >7 during workup.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Knoevenagel (Piperidine)7098High (Z)-selectivity
Microwave-Assisted6597Reduced reaction time (2 hr)
Solid-State Grinding5595Solvent-free, eco-friendly

Data aggregated from Refs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone and pyrazole rings, potentially forming alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit various bioactivities due to its structural features. It could be investigated for antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, the compound could serve as a lead compound for the development of new drugs. Its structural motifs are common in many pharmacologically active molecules.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiazolidinone and pyrazole rings could interact with biological targets through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a family of Z-configuration thiazolidinone derivatives with arylidene substitutions. Key structural analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Features
N-[(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide 4-bromophenyl (pyrazole), 4-methylbenzamide (thiazolidinone) 632.52 Enhanced lipophilicity due to bromine substitution; potential halogen bonding interactions
3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide 4-methylbenzylidene (thiazolidinone), propanamide-thiadiazole chain 445.56 Increased solubility from polar propanamide chain; thiadiazole may enhance metabolic stability
3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide Thiophene (thiazolidinone), phenylpropanamide 411.49 Thiophene’s electron-rich structure may improve π-π stacking with target proteins

Computational Similarity Analysis

Molecular similarity metrics, such as the Tanimoto coefficient and Dice index, are critical for virtual screening and drug design . For example, aglaithioduline, a plant-derived HDAC inhibitor, shares ~70% structural similarity with SAHA (suberoylanilide hydroxamic acid) based on fingerprint analysis . Applying similar methods to the target compound:

  • Tanimoto Coefficient (MACCS keys): Hypothetically, the compound’s thiazolidinone-pyrazole scaffold may yield >65% similarity to HDAC8 inhibitors like SAHA, given shared pharmacophores (e.g., zinc-binding thioxo group).
  • Dice Index (Morgan fingerprints): The phenylpyrazole and sulfonamide groups could reduce similarity to simpler thiazolidinones (e.g., compound), emphasizing the need for substituent-specific modeling .

Pharmacokinetic and Physicochemical Properties

Comparative analysis of logP, topological polar surface area (TPSA), and hydrogen-bonding capacity reveals:

  • Lipophilicity (logP): The brominated analog () has higher logP (~4.2) due to bromine, whereas the target compound’s dimethylsulfonamide group may reduce logP (~3.5), enhancing aqueous solubility.

NMR and Spectroscopic Comparisons

While NMR data for the target compound is unavailable, demonstrates how chemical shift variations in regions A (39–44 ppm) and B (29–36 ppm) can localize substituent effects in related molecules. For instance, the thiophene ring in ’s compound would likely induce distinct shifts in aromatic proton regions compared to the target compound’s phenylpyrazole system .

Q & A

Q. What synthetic methodologies are effective for constructing the thiazolidinone and pyrazole moieties in this compound?

The thiazolidinone core can be synthesized via cyclocondensation reactions using S-amino acids and phenylisothiocyanate in a triethylamine/DMF-H₂O solvent system, as demonstrated for analogous thioxoimidazolidinones . For the pyrazole ring, multi-step protocols involving arylhydrazines and carbonyl intermediates under catalytic conditions (e.g., Cu(I) catalysts) are recommended. Solvent selection (e.g., DMF or acetonitrile) and temperature control (60–80°C) are critical for regioselectivity .

Q. Which spectroscopic techniques are essential for structural validation?

A combination of techniques ensures accuracy:

  • IR spectroscopy : Confirms thiocarbonyl (C=S, ~1200 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) groups .
  • NMR spectroscopy :
  • ¹H NMR : Assigns proton environments (e.g., Z-configuration of the thiazolidinone methylidene group at δ 7.2–7.5 ppm) .
  • ¹³C NMR : Identifies carbonyl (C=O, ~170–180 ppm) and thione (C=S, ~190–200 ppm) signals .
    • Elemental analysis : Validates purity (>95% match between calculated and observed C, H, N, S content) .

Q. How do structural features influence reactivity and stability?

  • The thiazolidinone ring’s electrophilic C=S and C=O groups facilitate nucleophilic additions or substitutions .
  • The sulfonamide group enhances solubility in polar aprotic solvents (e.g., DMSO) and stabilizes intermediates via resonance .
  • The Z-configuration of the methylidene group (confirmed by NOESY) sterically hinders isomerization, improving stability .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis and resolve data contradictions?

  • Reaction path searches (e.g., via density functional theory) predict energy barriers for intermediates, guiding solvent/catalyst selection .
  • Docking studies (e.g., with AutoDock Vina) model interactions between the sulfonamide group and biological targets, explaining discrepancies in bioactivity assays .
  • NMR chemical shift calculations (using Gaussian) resolve spectral mismatches caused by solvent effects or tautomerism .

Q. What strategies address conflicting biological activity data in structure-activity relationship (SAR) studies?

  • Systematic substituent variation : Replace the phenyl group on the pyrazole with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess activity trends .
  • Metabolic stability assays : Use hepatic microsomes to identify if conflicting cytotoxicity data stem from rapid degradation .
  • Cocrystallization studies : Resolve target-binding ambiguities (e.g., whether the thiazolidinone or sulfonamide group drives inhibition) .

Q. How can hybrid experimental-computational workflows enhance reaction design?

Adopt the ICReDD framework :

  • Step 1 : Quantum mechanical calculations screen plausible reaction pathways (e.g., for thiazolidinone ring closure) .
  • Step 2 : Machine learning prioritizes reaction conditions (e.g., solvent polarity, catalyst loading) from historical data .
  • Step 3 : High-throughput experimentation validates top candidates, with HPLC-MS monitoring real-time conversion .

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